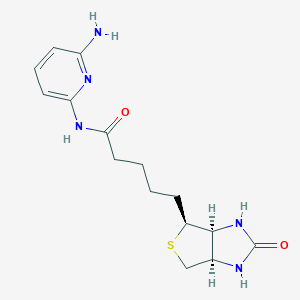

2-Amino-(6-amidobiotinyl)pyridine

Description

Contextualization of the Biotin-Avidin/Streptavidin System in Advanced Biochemical Methodologies

The biotin-avidin/streptavidin system is a cornerstone of modern biotechnology and biochemical assays. nih.gov This system is predicated on the remarkably strong and specific non-covalent interaction between biotin (B1667282) (vitamin B7) and the proteins avidin (B1170675) (from egg white) or streptavidin (from the bacterium Streptomyces avidinii). nih.govresearchgate.net The dissociation constant (Kd) for this interaction is in the femtomolar range (10-14 to 10-15 M), making it one of the strongest known biological interactions. This high-affinity binding is rapid and stable across a wide range of pH, temperature, and denaturing conditions.

This robust interaction has been widely exploited for various applications, including immunoassays, affinity chromatography, and protein purification. nih.gov By attaching a biotin molecule to a probe of interest, researchers can utilize avidin or streptavidin, which are often conjugated to reporter molecules like enzymes or fluorophores, for detection and signal amplification. Streptavidin is often preferred over avidin due to its lack of glycosylation and a more neutral isoelectric point, which reduces non-specific binding in assays. researchgate.net

Rationale for the Development and Application of Fluorescent Biotinylated Probes for Complex Carbohydrates

The study of glycans, which play crucial roles in cell-cell recognition, signaling, and immune responses, necessitates highly sensitive detection methods. Fluorescent labeling of carbohydrates has emerged as a powerful strategy to overcome the challenges associated with their analysis. By covalently attaching a fluorescent tag to a carbohydrate, researchers can track its dynamics within cells, quantify its presence in complex biological samples, and elucidate its structure.

The rationale for developing fluorescent biotinylated probes is twofold. Firstly, the fluorescent moiety provides a means for direct, sensitive detection, often at the picomole scale. Secondly, the biotin component allows for a secondary level of interaction and purification through the biotin-avidin/streptavidin system. This dual functionality enables a range of applications, from initial detection and quantification to subsequent isolation and structural characterization of specific glycans.

Positioning of 2-Amino-(6-amidobiotinyl)pyridine (BAP) as a Pioneering Reagent in Glycobiology Research

Introduced in the early 1990s, 2-Amino-(6-amidobiotinyl)pyridine (BAP) was a novel fluorescent compound that significantly advanced the analysis of oligosaccharides. BAP was designed to tag oligosaccharides at their reducing end through a reductive amination reaction. This process involves the reaction of the primary amino group of BAP with the aldehyde group of the open-ring form of the reducing sugar, followed by reduction to form a stable secondary amine linkage.

What set BAP apart as a pioneering reagent was its unique combination of features. It provided a fluorescent signal for sensitive detection and, crucially, incorporated a biotin molecule. This allowed for the fractionation of BAP-tagged oligosaccharides using reversed-phase high-performance liquid chromatography (HPLC) with picomole-level detection. Furthermore, the biotin tag enabled the formation of stable complexes with streptavidin, effectively creating "neoglycoprotein equivalents." These complexes could then be used in a variety of biological applications, such as detecting glycan-binding proteins (lectins) and generating specific antibodies.

Prior to the development of reagents like BAP, the analysis of glycans often relied on less sensitive or more cumbersome methods. The introduction of BAP and similar fluorescent tags marked a significant step forward in the field of glycobiology, paving the way for more detailed and high-throughput analyses of complex carbohydrates.

Detailed Research Findings

The utility of 2-Amino-(6-amidobiotinyl)pyridine (BAP) is underscored by its application in various research contexts. The following tables summarize key data related to its properties and use.

Fluorescence and Binding Properties of BAP

| Property | Value/Characteristic | Source |

| Excitation Wavelength (max) | ~360 nm | |

| Emission Wavelength (max) | ~425 nm | |

| Detection Limit | Picomole scale | |

| Binding Affinity to Streptavidin (Kd) | 10-14 - 10-15 M |

HPLC Separation of BAP-Labeled Oligosaccharides

| HPLC Method | Principle | Application for BAP-Glycans | Source |

| Reversed-Phase HPLC | Separation based on hydrophobicity. | Primary method for fractionating BAP-oligosaccharide adducts. | |

| Anion-Exchange HPLC | Separation based on charge. | Fractionation of BAP-oligosaccharide adducts by charge. | |

| Amine-Adsorption HPLC | Separation based on size. | Fractionation of BAP-oligosaccharide adducts by size. |

Structure

3D Structure

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminopyridin-2-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2S/c16-11-5-3-6-12(18-11)19-13(21)7-2-1-4-10-14-9(8-23-10)17-15(22)20-14/h3,5-6,9-10,14H,1-2,4,7-8H2,(H2,17,20,22)(H3,16,18,19,21)/t9-,10-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVVZQSPJYVEDP-BHDSKKPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934672 | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(6-imino-1,6-dihydropyridin-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153086-93-2 | |

| Record name | 2-Amino-(6-amidobiotinyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153086932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(6-imino-1,6-dihydropyridin-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Amino 6 Amidobiotinyl Pyridine

Established Synthetic Pathways for 2-Amino-(6-amidobiotinyl)pyridine

The synthesis of 2-aminopyridine (B139424) derivatives, the core structure of 2-Amino-(6-amidobiotinyl)pyridine, can be achieved through various chemical reactions. These methods often involve multicomponent reactions or catalytic processes to construct the pyridine (B92270) ring with the desired amino functionality.

Reductive Amination as a Primary Synthetic Strategy for Oligosaccharide Conjugation

Reductive amination is a cornerstone technique for the covalent attachment of 2-Amino-(6-amidobiotinyl)pyridine to oligosaccharides. nih.govresearchgate.netfrontiersin.org This method leverages the reaction between the primary amino group of the pyridine derivative and the aldehyde group present at the reducing end of a carbohydrate. nih.gov The initial reaction forms a Schiff base or imine, which is then reduced to a stable secondary amine linkage. frontiersin.org This two-step, one-pot process is favored for its efficiency and the stable covalent bond it creates. frontiersin.org

The reaction is widely applicable and has been successfully used to conjugate a variety of oligosaccharides, including human milk oligosaccharides and maltodextrin (B1146171) ladders. nih.govnih.gov The resulting glycoconjugates are essential tools for studying carbohydrate-protein interactions, developing potential carbohydrate-based therapeutics, and for high-throughput glycan analysis using techniques like capillary gel electrophoresis with laser-induced fluorescence detection (CGE-LIF). nih.govnih.gov

Precursor Chemistry and Optimization of Reaction Conditions

The synthesis of the 2-aminopyridine core often starts from readily available precursors. Various synthetic strategies have been developed, including multicomponent reactions using enaminones and malononitrile, which offer a simple and efficient route to substituted 2-aminopyridines. nih.gov Other approaches include the copper-catalyzed amination of bromopyridine derivatives and the Tschitschibabin reaction, which involves the reaction of α-substituted pyridines with sodium amide. rsc.orggoogle.com The choice of precursors and synthetic route can be influenced by the desired substitution pattern on the pyridine ring.

Optimization of reaction conditions is critical for achieving high yields and purity of the final 2-aminopyridine product. Key parameters that are often fine-tuned include temperature, solvent, and the choice of catalyst or base. For instance, in multicomponent reactions, adjusting the temperature can significantly increase the product yield. nih.gov Similarly, in reductive amination for oligosaccharide conjugation, factors such as pH, temperature, and the addition of borate (B1201080) ions can dramatically increase the rate of coupling. researchgate.net

Table 1: Optimization of Reaction Conditions for Synthesis of 2-Aminopyridine Derivatives This table is interactive. Users can sort and filter the data.

| Reaction Type | Precursors | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Multicomponent Reaction | Enaminone, Malononitrile, Benzylamine | - | Solvent-free | 80 | High | nih.gov |

| Copper-Catalyzed Amination | 2-Bromopyridine, Ammonia | Cu2O, K2CO3, DMEDA | Ethylene glycol | 60 | 92 | rsc.org |

| Reductive Amination | Oligosaccharide, Amine-modified carrier | NaBH3CN | Borate Buffer (pH 8) | 37 | - | researchgate.netnih.gov |

| Three-Component Reaction | 2-Cyanoacetohydrazide, Meldrum's acid, Aryl aldehyde | Piperidine | DMF | Reflux | 80 | researchgate.net |

Functional Modification and Conjugation Strategies

The utility of 2-Amino-(6-amidobiotinyl)pyridine is greatly expanded through its functional modification and conjugation to a wide array of biomolecules. These strategies are designed to enhance the accessibility of the biotin (B1667282) moiety for detection and to enable its use in various research applications.

Analysis of Linker Chemistries and Spacer Arm Design for Optimized Biomolecular Accessibility

In many applications, a flexible and hydrophilic spacer is desirable to minimize non-specific binding and to present the biotin moiety effectively. The 6-amidocaproic acid linker is a common choice, providing a six-carbon spacer that is generally sufficient to overcome steric hindrance from the conjugated biomolecule. The design of these linkers is an active area of research, with the goal of creating "traceless" or cleavable linkers for specific applications.

Covalent Conjugation to Diverse Biomolecules for Research Applications (e.g., Oligosaccharides, Lipo-chitooligosaccharides)

The primary amino group of 2-Amino-(6-amidobiotinyl)pyridine provides a versatile handle for covalent conjugation to a variety of biomolecules. As previously discussed, reductive amination is a primary method for attaching this tag to oligosaccharides. nih.govresearchgate.netfrontiersin.org This has been instrumental in the study of complex carbohydrates, including those involved in cell-cell recognition, cancer metastasis, and pathogen invasion. nih.gov

Beyond simple oligosaccharides, this conjugation strategy is also applicable to more complex structures like lipo-chitooligosaccharides (LCOs). LCOs are important signaling molecules in plant-microbe interactions, and biotinylated probes are valuable for studying their receptors and signaling pathways. The ability to covalently attach 2-Amino-(6-amidobiotinyl)pyridine to these and other biomolecules has made it an indispensable tool in glycobiology and related fields.

Table 2: Research Applications of 2-Amino-(6-amidobiotinyl)pyridine Conjugates This table is interactive. Users can sort and filter the data.

| Biomolecule | Conjugation Method | Research Application | Key Findings | Reference |

|---|---|---|---|---|

| Oligosaccharides | Reductive Amination | High-throughput glycan analysis (CGE-LIF) | Enables sensitive detection and separation of glycans. | nih.gov |

| Oligosaccharides | Reductive Amination | Study of carbohydrate-protein interactions | Creation of multivalent glycoconjugates to overcome low affinity interactions. | nih.gov |

| Lipo-chitooligosaccharides | Reductive Amination | Investigation of plant-microbe signaling | Development of probes to study LCO receptors and signaling. | - |

| Proteins (e.g., BSA) | Reductive Amination | Model studies for glycoconjugate vaccines | Optimization of conditions for efficient protein glycosylation. | researchgate.net |

Advanced Analytical and Methodological Applications of 2 Amino 6 Amidobiotinyl Pyridine

Utilization in Chromatographic and Spectroscopic Techniques for Biomolecule Analysis

The derivatization of glycans with a fluorescent tag like 2-Amino-(6-amidobiotinyl)pyridine is a cornerstone of modern glycoanalysis. This process imparts favorable analytical characteristics to the otherwise difficult-to-detect native glycans, enabling their separation and quantification with high sensitivity and resolution.

High-Efficiency Fractionation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The performance of RP-HPLC in separating pyridylamino-labeled N-glycans has been demonstrated in various studies. For instance, individual fractions of pyridylaminated N-glycans from the nematode Caenorhabditis elegans were successfully resolved using RP-HPLC, allowing for subsequent characterization by MALDI-TOF mass spectrometry. researchgate.net The choice between HILIC and RP-HPLC often depends on the specific glycan population being analyzed and the desired resolution of isomeric structures. In some instances, a dual-mode approach combining both HILIC and reversed-phase separation can be employed for comprehensive glycan profiling. nih.gov

| Chromatographic Technique | Principle of Separation | Application in Glycan Analysis | Reference |

| RP-HPLC | Based on hydrophobic interactions between the analyte and the stationary phase. | Fractionation of fluorescently labeled glycans, including pyridylamino derivatives. | researchgate.net |

| HILIC | Based on the partitioning of hydrophilic analytes between a polar stationary phase and a less polar mobile phase. | Preferred method for the separation of hydrophilic labeled glycans, offering good retention and selectivity. | sciforum.net |

| Dual-Mode HPLC | Combines two different separation modes, such as HILIC and RP-HPLC, for enhanced separation of complex mixtures. | Online sample cleanup and comprehensive analysis of 2-aminopyridine (B139424) labeled glycans. | nih.gov |

Sensitive Detection Capabilities in the Low Picomole Range

A significant advantage of fluorescent labeling with reagents like 2-Amino-(6-amidobiotinyl)pyridine is the remarkable increase in detection sensitivity. The incorporation of a fluorophore allows for the detection of glycans in the low picomole and even femtomole range when coupled with appropriate detectors. sigmaaldrich.com This high sensitivity is crucial when working with limited sample amounts, which is often the case in biomedical research and clinical studies.

Studies comparing different fluorescent labels have highlighted the varying degrees of sensitivity they confer. For instance, while 2-aminobenzamide (B116534) (2-AB) is a widely used label, other reagents have been developed to offer even greater sensitivity. The choice of label can significantly impact the limits of detection and quantification in glycan analysis. The ability to detect minute quantities of specific glycan structures is essential for identifying potential biomarkers and understanding the subtle glycosylation changes associated with disease states.

Application of UV and Fluorescence Visualization Techniques for Adduct Characterization

The aminopyridine moiety of 2-Amino-(6-amidobiotinyl)pyridine provides the basis for its detection using both UV and fluorescence spectroscopy. After the labeling reaction, the resulting glycan-adducts can be visualized and quantified as they elute from the HPLC column. Fluorescence detection is generally preferred over UV absorbance due to its superior sensitivity and selectivity.

The photophysical properties of aminopyridine derivatives have been studied to optimize their use as fluorescent probes. sciforum.net The excitation and emission wavelengths are key parameters that are set on the fluorescence detector to achieve maximal signal intensity. For example, 2-aminopyridine itself has been shown to have a quantum yield that can be measured and optimized for analytical applications. edinst.com The specific spectral characteristics of 2-Amino-(6-amidobiotinyl)pyridine would similarly be determined to maximize its detection.

| Spectroscopic Technique | Principle | Application in Labeled Glycan Analysis | Reference |

| UV Absorbance | Measures the absorption of ultraviolet light by the chromophore in the label. | Provides a less sensitive method for detecting labeled glycans. | sciforum.net |

| Fluorescence | Measures the emission of light from the fluorophore after excitation at a specific wavelength. | Offers high sensitivity and selectivity for the detection and quantification of labeled glycans. | sciforum.netedinst.com |

Integration into Enzymatic Sequencing and Structural Elucidation Protocols for Glycans

Beyond separation and detection, fluorescently labeled glycans are ideal substrates for enzymatic sequencing, a powerful technique for determining their detailed structure. The fluorescent tag provides a means to track the glycan as it is sequentially broken down by specific enzymes.

Combination with Sequential Exoglycosidase Digestion for Glycan Analysis

Enzymatic sequencing relies on the use of exoglycosidases, which are enzymes that cleave specific monosaccharide residues from the non-reducing end of a glycan chain. sigmaaldrich.comnih.gov By treating a purified, labeled glycan with a series of exoglycosidases of known specificity, the sequence and linkage of the monosaccharides can be deduced. sigmaaldrich.comdntb.gov.ua

The process involves analyzing the chromatographic profile of the labeled glycan before and after each enzymatic digestion. A shift in the retention time of the glycan peak after treatment with a specific exoglycosidase indicates that the corresponding monosaccharide was present at the non-reducing terminus. This method can be applied to individual purified glycans or to mixtures of glycans. nih.govgoogle.comresearchgate.net

Stepwise Sequencing of Oligosaccharide Chains

The stepwise application of different exoglycosidases allows for the systematic deconstruction of the oligosaccharide chain, revealing its branching pattern and the anomeric configuration of its linkages. sigmaaldrich.comdntb.gov.ua For example, after an initial analysis, the sample can be treated with a sialidase to remove terminal sialic acid residues. Subsequent analysis would show a shift in the corresponding glycan peaks. This new product can then be treated with a galactosidase to remove terminal galactose residues, and so on.

This sequential digestion approach, combined with high-resolution separation techniques like HPLC, provides a detailed picture of the glycan's structure. sigmaaldrich.comdntb.gov.ua The data generated from these experiments are crucial for understanding the functional roles of glycans in biological processes and for the characterization of glycoprotein-based biopharmaceuticals.

| Enzyme Type | Function | Role in Glycan Sequencing | Reference |

| Exoglycosidases | Cleave terminal monosaccharides from the non-reducing end of a glycan. | Used sequentially to determine the sequence and linkage of monosaccharides. | sigmaaldrich.comnih.govdntb.gov.ua |

| Sialidase | Specifically removes terminal sialic acid residues. | First step in sequencing sialylated glycans. | sigmaaldrich.com |

| Galactosidase | Specifically removes terminal galactose residues. | Used after sialidase treatment (if applicable) to expose underlying residues. | sigmaaldrich.com |

| Hexosaminidase | Specifically removes terminal N-acetylglucosamine or N-acetylgalactosamine residues. | Used in subsequent steps to further deconstruct the glycan chain. | google.com |

Implementation in Affinity-Based Recovery and Purification Protocols

The defining feature of 2-Amino-(6-amidobiotinyl)pyridine is its biotin (B1667282) moiety, which allows for highly specific and strong interactions with avidin (B1170675) and its derivatives, most notably streptavidin. This interaction, one of the strongest non-covalent bonds known in nature, forms the basis for powerful affinity-based purification strategies.

Efficient Recovery of Biotinylated Sugar Chains from Complex Reaction Mixtures

The labeling of glycans with 2-Amino-(6-amidobiotinyl)pyridine via reductive amination results in a pool of derivatized sugar chains alongside unreacted labeling reagent and other components of the initial mixture. The biotin tag provides a highly effective handle for the selective recovery of the labeled glycans.

The general workflow for the affinity-based recovery of these sugar chains involves their capture on a solid support functionalized with streptavidin. This can be in the form of agarose (B213101) beads, magnetic beads, or chromatography columns. The high specificity of the biotin-streptavidin interaction ensures that only the biotinylated glycans are retained, while unreacted labeling reagent, salts, and other contaminants are washed away.

Key Steps in the Affinity-Based Recovery of 2-Amino-(6-amidobiotinyl)pyridine Labeled Glycans:

Incubation: The reaction mixture containing the labeled glycans is incubated with a streptavidin-conjugated solid support. The binding is typically rapid and efficient under a wide range of pH and buffer conditions.

Washing: A series of washing steps are performed to remove non-specifically bound molecules. The stringency of the washes can be adjusted by varying the salt concentration and detergent composition of the wash buffers.

Elution: The release of the captured biotinylated glycans from the streptavidin matrix is the most challenging step due to the strength of the interaction. Several strategies can be employed:

Denaturing Conditions: Harsh conditions, such as boiling in a buffer containing sodium dodecyl sulfate (B86663) (SDS) and a reducing agent, or using solutions with high concentrations of chaotropic agents like guanidinium (B1211019) chloride at low pH, are effective but may compromise the structural integrity of the glycans or downstream applications.

Competitive Elution: While less common for the standard biotin-streptavidin interaction, elution with a high concentration of free biotin can be used, particularly with monomeric or modified avidin resins that exhibit lower binding affinities.

On-Bead Analysis: In many applications, the glycans are not eluted but are analyzed directly on the solid support. For instance, they can be subjected to enzymatic modifications or used in interaction studies while immobilized.

The efficiency of recovery is generally high, often exceeding 90%, due to the robust nature of the biotin-streptavidin bond.

| Parameter | Description | Typical Conditions |

| Solid Support | Matrix for streptavidin immobilization. | Streptavidin-agarose beads, streptavidin magnetic beads, streptavidin-coated plates. |

| Binding Buffer | Solution conditions for capture. | Phosphate-buffered saline (PBS), Tris-buffered saline (TBS), pH 7.2-7.6. |

| Washing Buffer | Solution for removing non-specific binders. | High salt buffers (e.g., up to 1 M NaCl), buffers with mild detergents (e.g., Tween-20). |

| Elution Buffer | Solution for releasing bound glycans. | 2% SDS, 8 M guanidine-HCl at pH 1.5, or competitive elution with 5-10 mM biotin (for modified avidin). |

Applications in Molecular Recognition and Biomolecular Interaction Studies

Probing Carbohydrate-Protein Interactions

The study of interactions between carbohydrates (glycans) and proteins that bind them (lectins, antibodies) is fundamental to understanding numerous physiological and pathological processes. 2-Amino-(6-amidobiotinyl)pyridine is employed as a tagging agent that facilitates the analysis of these interactions through various assay formats.

A primary application of 2-Amino-(6-amidobiotinyl)pyridine is in the stable immobilization of N-glycans onto solid supports for binding studies. nih.govchemitopeglycopeptide.com The process involves derivatizing free, reducing glycans with the probe via reductive amination. nih.gov This reaction covalently links the 2-aminopyridine (B139424) portion of the molecule to the open-ring form of the glycan's reducing-end sugar.

Once tagged, the biotin (B1667282) moiety of the conjugate serves as a high-affinity anchor for immobilization on surfaces coated with streptavidin or avidin (B1170675). nih.govnih.gov This powerful and highly specific interaction (dissociation constant (Kd) in the femtomolar range) allows for the oriented and stable attachment of glycans to various matrices, including:

Streptavidin-coated microtiter plates

Agarose (B213101) or magnetic beads for pull-down assays nih.gov

Biosensor chips (e.g., for Surface Plasmon Resonance)

Glass slides for creating glycan microarrays nih.gov

This immobilization strategy is crucial for performing a wide range of binding assays to identify and characterize glycan-binding proteins. nih.gov

Once N-glycans are immobilized using 2-Amino-(6-amidobiotinyl)pyridine, they can be used to probe interactions with various carbohydrate-binding proteins, including plant lectins. nih.gov Many glycan-binding proteins feature aromatic amino acid residues (such as tryptophan, tyrosine, or phenylalanine) in their binding pockets, which interact with the sugar rings via CH/π stacking interactions. nih.govmdpi.com

By presenting a specific glycan on a matrix, researchers can assess its binding affinity and specificity towards a panel of lectins or other glycan-binding proteins. The 2-aminopyridine component of the probe itself is an aromatic structure, a feature that must be considered in the experimental design, as it could potentially influence the binding interactions being studied. nih.gov These assays are fundamental for mapping the binding preferences of newly discovered lectins and for understanding the role of specific glycan structures in biological recognition events. mdpi.com

The choice of biotinylating agent can influence the outcome of binding studies. Research has compared 2-Amino-(6-amidobiotinyl)pyridine with other common biotin-hydrazide probes, such as Biotinyl-L-3-(2-naphthyl)-alanine hydrazide (BNAH) and 6-(biotinyl)-aminocaproyl-hydrazide (BACH). nih.gov

A key distinction lies in the chemistry of conjugation. 2-Amino-(6-amidobiotinyl)pyridine is attached via reductive amination, which results in the opening of the glycan's reducing-end pyranose ring. nih.gov In contrast, probes like BNAH and BACH are conjugated through hydrazone formation, which leaves the ring structure of the reducing-end monosaccharide intact. nih.gov The BNAH tag is notable for combining an intact pyranose ring with a chromophore/fluorophore, a feature it shares with the 2-aminopyridine derivative. nih.gov

These structural differences can affect the recognition by certain proteins, making comparative studies essential for a comprehensive understanding of binding specificity.

Table 1: Comparison of Biotinylated Probes for Glycan Analysis

| Feature | 2-Amino-(6-amidobiotinyl)pyridine | Biotinyl-L-3-(2-naphthyl)-alanine hydrazide (BNAH) | 6-(biotinyl)-aminocaproyl-hydrazide (BACH) |

|---|---|---|---|

| Conjugation Chemistry | Reductive Amination | Hydrazone Formation | Hydrazone Formation |

| Reducing-End Sugar | Ring-opened | Intact Pyranose Ring | Intact Pyranose Ring |

| Chromophore/Fluorophore | Yes (Aminopyridine) | Yes (Naphthyl) | No |

| Primary Application | Immobilization, HPLC with fluorescence detection | Immobilization, HPLC with fluorescence detection | Immobilization, affinity studies |

Investigation of Receptor-Ligand Dynamics and Cellular Recognition

Beyond in vitro binding assays, 2-Amino-(6-amidobiotinyl)pyridine can be used to tag ligands for studying their interactions with receptors on the surface of cells, providing insights into the location and dynamics of these recognition events.

The high-affinity biotin tag on the probe enables the precise localization of cellular binding sites. For example, in the study of symbiotic plant-microbe interactions, a specific signaling molecule like a Nod-factor could be derivatized with 2-Amino-(6-amidobiotinyl)pyridine. When these biotinylated Nod-factors are introduced to the host plant's root hairs, they bind to their specific receptors on the cell surface.

To visualize these binding sites, a secondary detection reagent, such as streptavidin conjugated to a fluorescent marker or a gold nanoparticle, is applied. This labeled streptavidin binds tightly to the biotin on the Nod-factor probe, allowing researchers to pinpoint the location of receptor-ligand complexes on the root-hair structure using microscopy techniques. This methodology provides a powerful tool for mapping the spatial distribution of specific receptors on complex cellular structures.

The use of fluorescently-labeled streptavidin in conjunction with probes like 2-Amino-(6-amidobiotinyl)pyridine allows for the real-time observation of receptor-ligand dynamics. By applying live-cell imaging techniques, such as fluorescence microscopy, researchers can track the movement of the fluorescent signal over time.

This approach can reveal crucial information about the behavior of receptors following ligand binding, including:

Receptor clustering or "patching" on the cell membrane.

Lateral diffusion rates of receptor-ligand complexes.

Internalization of the complex into the cell.

These temporal and spatial observations are vital for understanding the downstream signaling cascades that are initiated by the initial binding event. The ability to tag a ligand of interest without abolishing its biological activity and then track its interaction with a cell in real-time is a key advantage of this molecular probe.

The Elusive Role of 2-Amino-(6-amidobiotinyl)pyridine in Molecular Recognition and Biomolecular Interaction Studies

Despite extensive investigation into the applications of biotinylated compounds in molecular biology and immunology, detailed research findings specifically elucidating the role of 2-Amino-(6-amidobiotinyl)pyridine in the engineering of multivalent glycoconjugates, the production of specific antibodies, the isolation of receptors, or the stoichiometric analysis of biotin-binding sites remain scarce in publicly available scientific literature. While the constituent parts of the molecule—a 2-aminopyridine core linked to biotin—suggest a potential utility as a biotinylating agent, specific data on its application in the requested contexts are not readily found.

The avidin-biotin system is a cornerstone of modern life sciences, renowned for its exceptionally high-affinity interaction. This technology underpins a vast array of techniques, from immunoassays to affinity chromatography. Biotin and its derivatives are routinely conjugated to various molecules, including proteins, nucleic acids, and carbohydrates, to facilitate their detection, purification, and study.

The outline provided suggests a focus on the application of a specific biotinylated compound in several advanced immunological and biochemical techniques. These include:

Creation of Functional Neoglycoproteins: Neoglycoproteins, synthetic glycoproteins with well-defined carbohydrate structures, are invaluable tools for studying glycan-protein interactions. The principle involves linking a carbohydrate of interest to a protein scaffold, often through a biotin-avidin bridge. Biotinylated oligosaccharides can be non-covalently complexed with avidin or streptavidin to form these structures. While various biotinylating reagents are employed for this purpose, specific use of 2-Amino-(6-amidobiotinyl)pyridine is not prominently documented.

Production of Oligosaccharide-Specific Antibodies: To elicit an immune response against small molecules like oligosaccharides (which are typically not immunogenic on their own), they are often conjugated to larger carrier proteins. These modified oligosaccharides, or haptens, can then be used to immunize animals and generate specific antibodies, including monoclonal IgG antibodies. The biotin tag can be used to monitor the conjugation process or to purify the resulting antibodies. Again, the specific contribution of 2-Amino-(6-amidobiotinyl)pyridine to this process is not detailed in available research.

Detection and Isolation of Oligosaccharide-Specific Receptors: Biotinylated oligosaccharides serve as probes to detect and isolate their corresponding receptors from complex biological samples. These probes can be immobilized on a solid support (e.g., streptavidin-coated beads) to perform affinity chromatography, effectively capturing the receptor of interest from a cell lysate or other biological fluid. While this is a common application of biotinylated molecules, there is no specific data pointing to the use of 2-Amino-(6-amidobiotinyl)pyridine in this context.

Monitoring Stoichiometric Titration of Biotin-Binding Sites: The strong and specific binding between biotin and avidin/streptavidin allows for the precise quantification of biotin-binding sites. This is often achieved by titrating a solution of avidin or streptavidin with a known concentration of a biotinylated compound and monitoring the binding event, for example, through changes in fluorescence. The specific properties of 2-Amino-(6-amidobiotinyl)pyridine that would make it particularly suitable for this application have not been described in the literature.

Innovations and Emerging Research Avenues for 2 Amino 6 Amidobiotinyl Pyridine

Development of Enhanced Fluorescence Properties for Advanced Imaging and Sensing Applications

2-Amino-(6-amidobiotinyl)pyridine (BAP) has been recognized as a versatile fluorescent tag, particularly for the analysis of oligosaccharides. nih.gov Research has focused on enhancing its fluorescence properties to enable more sensitive detection in advanced imaging and sensing applications. The core of BAP's utility lies in its dual functionality: the biotin (B1667282) moiety allows for strong and specific binding to avidin (B1170675) or streptavidin, while the aminopyridine group provides the fluorescent signal.

The development of derivatives of 2-aminopyridine (B139424) has shown that substitutions on the pyridine (B92270) ring can significantly impact fluorescence. For instance, introducing electron-donating or electron-withdrawing groups can alter the photophysical properties of the molecule. beilstein-journals.orgnih.gov Studies on various 2-aminopyridine derivatives have demonstrated that their fluorescence can be fine-tuned, with some derivatives exhibiting aggregation-induced emission enhancement (AIEE), a phenomenon where fluorescence intensity increases in aqueous media. beilstein-journals.orgnih.gov This is particularly relevant for biological imaging, where aqueous environments are the norm. For example, certain N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides with electron-withdrawing groups have shown a significant fluorescence enhancement in aqueous solutions. beilstein-journals.org

Furthermore, the environment surrounding the fluorophore plays a crucial role. The fluorescence of 2-aminopyridine derivatives can be sensitive to solvent polarity, with shifts in emission wavelengths observed in different solvents. sciforum.net This solvatochromic behavior can be exploited for sensing applications, where changes in the local environment can be translated into a detectable fluorescent signal. The development of fluorogenic molecular rotor dyes, which exhibit increased fluorescence in viscous environments, presents another avenue for enhancing the sensing capabilities of BAP-based probes. chemrxiv.org These properties are valuable for creating probes that can report on changes in cellular microenvironments. chemrxiv.org

The following table summarizes the fluorescence properties of some aminopyridine derivatives, illustrating the effect of different substituents and solvents.

| Compound | Substituent | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Aminopyridine 1 | tert-butyl | Ethanol | 390 | 480 | 0.34 |

| Aminopyridine 2 | benzyl | Ethanol | 390 | 480 | 0.44 |

| Aminopyridine 3 | cyclohexyl | Ethanol | 390 | 480 | 0.31 |

| Aminopyridine 7 | p-bromophenyl | Ethanol | 390 | 485 | 0.22 |

| Aminopyridine 9 | methyl ester | Ethanol | 390 | 480 | 0.35 |

Data sourced from a study on multisubstituted aminopyridines, demonstrating the impact of various functional groups on their fluorescent characteristics. nih.gov

Integration with High-Throughput Screening Platforms for Ligand Discovery and Glycan Array Analysis

The unique properties of 2-Amino-(6-amidobiotinyl)pyridine (BAP) make it a valuable tool for high-throughput screening (HTS) platforms, particularly in the fields of ligand discovery and glycan array analysis. The strong and specific interaction between biotin and streptavidin is a cornerstone of many HTS applications.

In glycan array technology, BAP is used as a fluorescent tag for oligosaccharides. nih.gov Glycan arrays are powerful tools for studying carbohydrate-protein interactions and are comprised of hundreds of defined glycan structures printed on a solid surface. nih.gov These arrays can be interrogated with fluorescently-labeled carbohydrate-binding proteins to determine their binding specificity. nih.govbidmc.org The process involves labeling glycans with a fluorescent tag like BAP, allowing for their detection and quantification upon binding to proteins on the array. nih.govnih.gov This miniaturized and high-throughput format allows for the simultaneous analysis of hundreds of interactions, requiring only minuscule amounts of precious glycan samples. nih.gov

The biotin moiety of BAP allows for the immobilization of tagged glycans onto streptavidin-coated surfaces, a common strategy in developing HTS assays. This is exemplified in the development of assays for studying RNA-protein interactions, where a biotinylated RNA molecule is captured on a streptavidin-coated plate. nih.gov Similarly, BAP-tagged glycans can be used in affinity-capture self-interaction nanoparticle spectroscopy (AC-SINS) to screen for self-association, a critical parameter in the development of therapeutic monoclonal antibodies. nih.gov

The table below illustrates the principle of a glycan microarray experiment where fluorescently labeled glycans are used to probe interactions with a binding protein.

| Step | Description | Purpose |

| 1. Glycan Preparation | Oligosaccharides are released from glycoproteins and purified. | To obtain a diverse library of glycans for analysis. |

| 2. Fluorescent Labeling | Purified glycans are tagged with a fluorescent probe like BAP. | To enable detection and quantification of binding events. nih.gov |

| 3. Microarray Printing | Labeled glycans are spotted onto a derivatized glass slide in a specific pattern. | To create a high-density array for simultaneous analysis of multiple interactions. youtube.com |

| 4. Protein Incubation | The glycan array is incubated with a fluorescently labeled glycan-binding protein. | To allow for specific binding between the protein and its target glycans. |

| 5. Detection & Analysis | The array is scanned with a fluorescence reader to detect spots where binding has occurred. | To identify the specific glycans that the protein binds to and quantify the strength of the interaction. nih.gov |

Exploration of Novel Biotinylated Pyridine Derivatives for Broader Biomolecular Tagging

The core structure of 2-Amino-(6-amidobiotinyl)pyridine (BAP) offers a versatile scaffold for the development of novel derivatives with expanded capabilities for biomolecular tagging. Research efforts are focused on synthesizing new biotinylated pyridine compounds with altered properties to suit a wider range of biological applications. nih.govrsc.org

The synthesis of novel pyridine derivatives is an active area of research, with various methods being developed to introduce different functional groups onto the pyridine ring. nih.govrsc.orggoogle.com These modifications can influence the derivative's solubility, reactivity, and spectral properties. For instance, the introduction of different substituents can lead to the creation of probes with tailored characteristics, such as altered fluorescence wavelengths or enhanced quantum yields. nih.gov The development of targeted covalent inhibitors has spurred the search for new scaffolds, and imidazo[1,2-a]pyridine (B132010) has emerged as a promising backbone for creating novel anticancer agents. rsc.org

Furthermore, the exploration extends to creating derivatives that can participate in "click chemistry" reactions. These reactions are highly efficient and specific, allowing for the straightforward conjugation of the biotinylated pyridine tag to a wide variety of biomolecules. An aminopyridine substituted with an azide (B81097) group, for example, can be used as a probe that undergoes a significant fluorescence enhancement upon reaction, making it a "turn-on" sensor for specific biological events. nih.gov

The development of novel pyridine-based fluorescent probes also includes those designed for specific subcellular targets, such as lipid droplets or mitochondria. mdpi.com By modifying the core structure, researchers can create probes that preferentially accumulate in certain organelles, enabling targeted imaging studies. mdpi.com

The following table highlights some synthetic strategies for creating novel pyridine derivatives.

| Synthetic Method | Key Reactants | Product Type | Potential Application |

| Multicomponent Reaction | Enaminones, primary amines, malononitrile | Substituted 2-aminopyridines | Antibacterial agents, fluorescent probes nih.gov |

| Copper-Catalyzed Amination | Bromopyridine derivatives, ammonia | Aminopyridine derivatives | General synthesis of amino-pyridines rsc.org |

| Rhodium-Catalyzed Coupling | Vinyl azide, isonitrile, alkyne | Multisubstituted aminopyridines | Fluorescent probes for "click and probing" applications nih.gov |

| Groebke–Blackburn–Bienaymè reaction | Imidazo[1,2-a]pyridine scaffold | Covalent inhibitors | Anticancer agents rsc.org |

| One-pot, three-component reaction | 2-cyanoacetohydrazide, Meldrum's acid, aryl aldehyde | N-amino pyridine-2,6-dione derivatives | Synthesis of novel heterocyclic compounds researchgate.net |

Computational Modeling and In Silico Analysis for Rational Design and Optimization of BAP-based Probes

Computational modeling and in silico analysis are becoming indispensable tools for the rational design and optimization of 2-Amino-(6-amidobiotinyl)pyridine (BAP)-based probes. These methods allow researchers to predict the properties and behavior of new molecules before they are synthesized, saving time and resources.

In silico approaches can be used to predict a wide range of properties, including the three-dimensional structure of a molecule, its electronic properties, and its potential interactions with biological targets. For example, computational methods can be used to screen virtual libraries of compounds to identify those with the desired characteristics for a particular application. nih.gov This is particularly useful in drug discovery and for identifying potential antigenic determinants on proteins. nih.gov

In the context of BAP-based probes, computational modeling can be used to:

Predict Fluorescence Properties: Time-dependent density functional theory (TD-DFT) calculations can be used to predict the excitation and emission wavelengths of new fluorescent probes. beilstein-journals.orgnih.gov This allows for the in silico design of probes with specific spectral properties.

Model Interactions with Biomolecules: Molecular docking studies can be used to predict how a BAP-based probe will bind to its target, such as a protein or a nucleic acid. nih.gov This information can be used to design probes with improved affinity and specificity.

Evaluate Bioavailability and Toxicity: In silico models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, as well as its potential toxicity. nih.govresearchgate.net This is crucial for the development of probes intended for use in living systems.

The use of physiologically based kinetic (PBK) modeling is another powerful in silico tool that can translate in vitro data to in vivo predictions, which is particularly valuable in assessing the potential effects of chemical compounds without extensive animal testing. nih.govresearchgate.net

The table below summarizes the applications of computational modeling in the design of BAP-based probes.

| Computational Method | Application | Predicted Properties |

| Time-Dependent Density Functional Theory (TD-DFT) | Prediction of fluorescence properties | Excitation and emission wavelengths, quantum yields beilstein-journals.orgnih.gov |

| Molecular Docking | Modeling of probe-target interactions | Binding affinity, binding mode, specificity nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Potency, efficacy |

| Physiologically Based Kinetic (PBK) Modeling | Prediction of in vivo behavior | Absorption, distribution, metabolism, excretion (ADME), toxicity nih.govresearchgate.net |

| Bioinformatics Screening | Identification of conserved domains | Antigenic determinants, functional motifs nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-6-substituted pyridine derivatives?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, alkyl halides or acyl chlorides react with 2-aminopyridine derivatives under basic conditions (e.g., NaOH) to introduce substituents at the 6-position . Thieno-pyridine derivatives are synthesized via cyclization reactions using elemental analysis, IR, and NMR for structural confirmation . Advanced routes include Pd-catalyzed cross-coupling (e.g., Sonogashira reactions) to attach alkynyl or alkenyl groups .

Q. What spectroscopic techniques are used to characterize 2-amino-pyridine derivatives?

- Methodology : Structural elucidation relies on:

- Elemental analysis : Confirms molecular formula.

- IR spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns substituent positions and confirms regioselectivity. For instance, methyl groups in 4,6-dimethyl-2-aminopyridine appear as singlets in ¹H NMR .

- Mass spectrometry : Determines molecular weight and fragmentation patterns .

Q. How do researchers assess the purity of 2-amino-pyridine derivatives?

- Methodology : Purity is validated via:

- HPLC/GC : Quantifies impurities.

- Melting point analysis : Deviations from literature values (e.g., 185–189°C for 2-amino-5-nitro-6-methylpyridine) indicate contamination .

- TLC : Monitors reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 6-substituted 2-aminopyridines?

- Methodology :

- Temperature/pH control : Reactions like thiazole-pyridine fusions require precise thermal gradients (e.g., 0°C to room temperature) to prevent side products .

- Catalyst selection : Pd(PPh₃)₄ enhances coupling efficiency in ethynyl-substituted derivatives .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?

- Methodology :

- SAR studies : Modifying substituents (e.g., replacing biotin with methyl-d3 at the 6-position) reveals critical functional groups. For example, alkylation of the 2-amino group reduces binding affinity .

- Dose-response assays : Quantify IC₅₀ values to compare potency (e.g., antimicrobial activity of thieno-pyridines varies with electron-withdrawing groups) .

- Computational modeling : Molecular docking predicts interactions with targets (e.g., enzyme active sites) .

Q. How does the 6-position substituent influence binding affinity in 2-aminopyridine-based inhibitors?

- Methodology :

- Functional assays : Measure inhibition of targets (e.g., p47phox-p22phox interaction) using SPR or fluorescence polarization .

- Isotopic labeling : Deuterated methyl groups (e.g., 6-(methyl-d3)) track metabolic stability via LC-MS .

- Crystallography : Resolve binding modes (e.g., hydrogen bonding between amidobiotinyl and lysine residues) .

Q. What are the challenges in scaling up 2-amino-pyridine syntheses for preclinical studies?

- Methodology :

- Process chemistry : Transition from batch to flow reactors reduces exothermic risks in nitro-group reductions .

- Purification : Column chromatography scales poorly; alternatives include recrystallization (e.g., using ethanol/water mixtures) .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf life .

Data Presentation Examples

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.